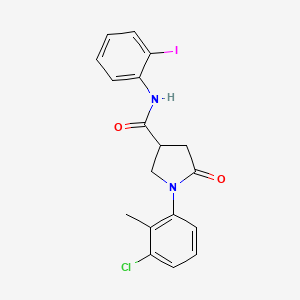![molecular formula C19H22N4O4 B4071748 5-[4-(4-methoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4071748.png)
5-[4-(4-methoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
Descripción general
Descripción
5-[4-(4-methoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as MNPA, and it is a member of the nitroaniline family of compounds. MNPA has a molecular formula of C20H23N3O4 and a molecular weight of 385.42 g/mol.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of neurotransmitter levels in the brain. MNPA has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine and other neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function.
Biochemical and Physiological Effects
MNPA has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. MNPA has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNPA in lab experiments is its potent inhibitory activity against various enzymes, which makes it a useful tool for studying enzyme function and inhibition. Another advantage is its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
One limitation of using MNPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on MNPA, including:
1. Further studies on its mechanism of action and its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
2. Development of new synthesis methods and modifications of the MNPA structure to improve its solubility and reduce its toxicity.
3. Investigation of its potential applications as a fluorescent probe and as a component of OLEDs.
4. Studies on its potential interactions with other compounds and its effects on various biological systems.
5. Exploration of its potential applications in other fields, such as environmental science and energy storage.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, MNPA has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPA has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In pharmacology, MNPA has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function.
In material science, MNPA has been studied for its potential applications as a fluorescent probe and as a component of organic light-emitting diodes (OLEDs). MNPA has been shown to exhibit strong fluorescence emission in the visible region, making it a promising candidate for use in various imaging and sensing applications.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-20-17-13-15(5-8-18(17)23(25)26)21-9-11-22(12-10-21)19(24)14-3-6-16(27-2)7-4-14/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUMZXDOJRETGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4071666.png)
![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4071668.png)
![2-amino-4-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071672.png)


![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid](/img/structure/B4071699.png)
![1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4071704.png)
![1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4071711.png)
![N-allyl-1-(4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4071723.png)

![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4071732.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4071745.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4071753.png)
